D(+)-Raffinose pentahydrate chemical properties and structure
D(+)-Raffinose pentahydrate chemical properties and structure
An In-depth Technical Guide to D(+)-Raffinose Pentahydrate: Chemical Properties and Structure
Introduction
D(+)-Raffinose pentahydrate is a naturally occurring trisaccharide composed of D-galactose, D-glucose, and D-fructose.[1][2][3][4] It is found in a variety of vegetables and grains.[1] Classified as an oligosaccharide, raffinose and its larger homologues, such as stachyose and verbascose, are known as Raffinose Family Oligosaccharides (RFOs). In plants, RFOs are involved in fundamental physiological processes, including carbon storage, signal transduction, and tolerance to abiotic stress. In the food and pharmaceutical industries, D(+)-raffinose pentahydrate is utilized for its prebiotic properties, promoting the growth of beneficial gut bacteria. This guide provides a comprehensive overview of the chemical properties, structure, and biological significance of D(+)-Raffinose pentahydrate for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
D(+)-Raffinose pentahydrate is a white crystalline powder with a sweet taste, approximately 10% that of sucrose. The key chemical and physical properties are summarized in the table below.
| Property | Value |
| Synonyms | Melitose, Melitriose, O-α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl β-D-fructofuranoside pentahydrate |
| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O |
| Molecular Weight | 594.51 g/mol |
| Melting Point | 78-82 °C |
| Solubility | Soluble in water (0.1 g/mL) |
| Optical Rotation | [α]20/D +105° (c=10% in H₂O) |
| Appearance | White crystalline powder |
| CAS Number | 17629-30-0 |
Chemical Structure
D(+)-Raffinose is a trisaccharide built from three monosaccharide units: galactose, glucose, and fructose. The structure consists of galactose connected to glucose via an α-(1→6) glycosidic bond, and glucose connected to fructose via an α-(1→2) glycosidic bond, forming sucrose. Therefore, raffinose can be described as O-α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside.
Enzymatic hydrolysis of raffinose can yield different products depending on the enzyme used. The enzyme α-galactosidase hydrolyzes raffinose into D-galactose and sucrose. Invertase, on the other hand, cleaves the sucrose moiety, yielding melibiose (a disaccharide of galactose and glucose) and fructose.
Caption: Chemical structure of D(+)-Raffinose.
Biological Role and Metabolic Pathways
In plants, raffinose family oligosaccharides (RFOs) play a crucial role in various physiological processes. They are involved in the transport and storage of carbon and act as compatible solutes, offering protection against abiotic stresses such as cold and drought. The biosynthesis of RFOs is a multi-step enzymatic process.
The pathway begins with the synthesis of galactinol from myo-inositol and UDP-D-galactose, a reaction catalyzed by galactinol synthase. Subsequently, raffinose synthase facilitates the transfer of a galactose unit from galactinol to sucrose, forming raffinose. Further elongation of the chain with additional galactose units from galactinol by stachyose synthase and other transferases leads to the formation of larger RFOs like stachyose and verbascose.
Caption: Biosynthesis pathway of Raffinose Family Oligosaccharides.
Experimental Protocols and Analysis
The analysis and quantification of D(+)-Raffinose pentahydrate in various matrices often involve chromatographic techniques. A common method for the analysis of RFOs is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This technique allows for the separation and sensitive detection of carbohydrates without the need for derivatization.
General Experimental Workflow for Raffinose Quantification:
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Sample Preparation : Extraction of carbohydrates from the sample matrix (e.g., plant tissue, food product). This may involve homogenization, solvent extraction, and purification steps to remove interfering substances.
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Chromatographic Separation : The prepared sample is injected into an HPAEC system equipped with a suitable anion-exchange column. A high pH mobile phase is used to ionize the hydroxyl groups of the carbohydrates, allowing for their separation on the column.
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Detection : The separated carbohydrates are detected using a pulsed amperometric detector, which provides high sensitivity for electroactive species like carbohydrates.
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Quantification : The concentration of raffinose in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using known concentrations of a D(+)-Raffinose pentahydrate standard.
Caption: General workflow for the analysis of Raffinose.
Conclusion
D(+)-Raffinose pentahydrate is a significant carbohydrate with diverse roles in biology and various industrial applications. Its well-defined chemical structure, consisting of galactose, glucose, and fructose, dictates its chemical and biological properties. Understanding its metabolic pathways in plants provides insights into stress tolerance mechanisms. Furthermore, established analytical techniques enable its accurate quantification, facilitating research in fields ranging from plant physiology to food science and human health. This guide provides a foundational understanding for professionals engaged in research and development involving this versatile trisaccharide.
